molecular formula C12H14O3 B13527227 3-(2-Isopropylphenyl)-2-oxopropanoic Acid

3-(2-Isopropylphenyl)-2-oxopropanoic Acid

Cat. No.: B13527227
M. Wt: 206.24 g/mol
InChI Key: GJWADMBSKTYECO-UHFFFAOYSA-N
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Description

3-(2-Isopropylphenyl)-2-oxopropanoic Acid is an organic compound with a complex structure that includes an isopropyl group attached to a phenyl ring, which is further connected to a 2-oxopropanoic acid moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Isopropylphenyl)-2-oxopropanoic Acid typically involves the reaction of 2-isopropylphenylboronic acid with a suitable electrophile under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors that allow for better control over reaction parameters and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Isopropylphenyl)-2-oxopropanoic Acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(2-Isopropylphenyl)-2-oxopropanoic Acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2-Isopropylphenyl)-2-oxopropanoic Acid exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological outcomes. The pathways involved may include inhibition of metabolic enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Formylphenylboronic Acid
  • 4-Formylphenylboronic Acid
  • Ethyl Acetate
  • Methyl Butyrate

Comparison

Compared to similar compounds, 3-(2-Isopropylphenyl)-2-oxopropanoic Acid is unique due to its specific structural features, such as the isopropyl group and the oxopropanoic acid moiety

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-oxo-3-(2-propan-2-ylphenyl)propanoic acid

InChI

InChI=1S/C12H14O3/c1-8(2)10-6-4-3-5-9(10)7-11(13)12(14)15/h3-6,8H,7H2,1-2H3,(H,14,15)

InChI Key

GJWADMBSKTYECO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1CC(=O)C(=O)O

Origin of Product

United States

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